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Cat. No.: B2958106 Get Quote
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Introduction

NG25 trihydrochloride is a potent, type II inhibitor of Transforming Growth Factor-β-Activated

Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7),

and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2][3] It exhibits

nanomolar potency against a range of other kinases.[1] This compound has been shown to

suppress the activation of IKKβ and the subsequent secretion of type 1 interferons, highlighting

its potential in inflammatory and autoimmune disease research.[1] Furthermore, NG25 can

block NF-κB activation and induce apoptosis in cancer cell lines, particularly those with KRAS

mutations, suggesting its utility in oncology drug discovery.[4]

These application notes provide a detailed protocol for an in vitro kinase assay to characterize

the inhibitory activity of NG25 trihydrochloride against its primary target, TAK1. The protocol

is adaptable for other target kinases.
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Kinase Target IC50 (nM)

LYN 13

MAP4K2 (GCK) 22

CSK 56

Abl 75

FER 82

p38α 102

SRC 113

TAK1 (MAP3K7) 149

Note: The IC50 values represent the concentration of NG25 trihydrochloride required to

inhibit 50% of the kinase activity in vitro. Data sourced from Axon Medchem.[1] At a

concentration of 0.1 µM, NG25 demonstrates significant inhibition of TAK1, Lck, MAP4K2,

p38α, Abl, YES1, and OSR1.[1]
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Caption: TAK1 signaling pathway and inhibition by NG25.
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Caption: General workflow for an in vitro kinase assay.
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Experimental Protocols
In Vitro Kinase Assay for TAK1 Inhibition by NG25
Trihydrochloride
This protocol describes a general method to determine the in vitro inhibitory activity of NG25
trihydrochloride against TAK1 kinase. A common approach involves measuring the amount of

ATP consumed, which is quantified by detecting the amount of ADP produced. This can be

achieved using commercially available kits that provide a luminescent or fluorescent readout.

Materials:

Recombinant human TAK1/TAB1 enzyme complex

Myelin Basic Protein (MBP) as a substrate

NG25 trihydrochloride

Adenosine Triphosphate (ATP)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

White, opaque 96-well or 384-well microplates

Multichannel pipettes

Plate reader capable of luminescence detection

Dimethyl sulfoxide (DMSO)

Procedure:

Preparation of Reagents:

Prepare a stock solution of NG25 trihydrochloride in 100% DMSO. A concentration of 10

mM is recommended.
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Create a serial dilution of the NG25 stock solution in DMSO. Subsequently, prepare

intermediate dilutions in the kinase assay buffer. Ensure the final DMSO concentration in

the assay does not exceed 1%.

Prepare the kinase reaction buffer.

Prepare the ATP and substrate (MBP) solutions in the kinase assay buffer at the desired

concentrations. The final ATP concentration should be at or near its Km for the kinase.

Prepare the recombinant TAK1/TAB1 enzyme in kinase assay buffer. The optimal

concentration should be determined empirically.

Assay Protocol:

Add 5 µL of the diluted NG25 trihydrochloride or vehicle (DMSO in kinase buffer) to the

wells of a microplate.

Add 10 µL of the TAK1/TAB1 enzyme and substrate mixture to each well.

Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the

inhibitor to the kinase.

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The

incubation time should be optimized to ensure the reaction is within the linear range.

Detection:

Stop the kinase reaction and detect the amount of ADP produced by following the

manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves

adding an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP,

followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and

generate a luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:
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Subtract the background luminescence (no enzyme control) from all experimental wells.

Calculate the percentage of inhibition for each concentration of NG25 trihydrochloride
using the following formula: % Inhibition = 100 - [ (Luminescence_inhibitor -

Luminescence_background) / (Luminescence_vehicle - Luminescence_background) ] *

100

Plot the percentage of inhibition against the logarithm of the NG25 trihydrochloride
concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Alternative Radiometric Assay:

For a more direct measurement of substrate phosphorylation, a radiometric assay using [γ-

³²P]ATP can be employed.[5][6]

The assay is set up similarly, but with [γ-³²P]ATP included in the ATP solution.[5][6]

After the reaction, the mixture is spotted onto phosphocellulose paper or separated by SDS-

PAGE.[7]

The unincorporated [γ-³²P]ATP is washed away.

The amount of incorporated ³²P into the substrate is quantified using a scintillation counter or

phosphorimager.[6]

This method directly measures the phosphorylation event and is considered a gold standard for

kinase assays.[6] However, it requires appropriate facilities and licensing for handling

radioactive materials.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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